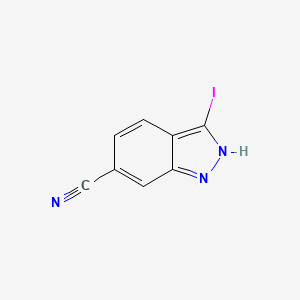

3-Iodo-1H-indazole-6-carbonitrile

Übersicht

Beschreibung

3-Iodo-1H-indazole-6-carbonitrile is a chemical compound with the molecular formula C8H4IN3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains an iodine atom at the third position and a nitrile group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-6-carbonitrile typically involves the iodination of 1H-indazole-6-carbonitrile. One common method is the copper-catalyzed coupling reaction, where 1H-indazole-6-carbonitrile is reacted with an iodine source in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 100°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with boronic acids under palladium or copper catalysis:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, triethylamine, CH₂Cl₂, rt, 16h | 4-(3-Iodoindazol-1-yl)benzoic acid | 22.1% | |

| Pd(OAc)₂, K₂CO₃, DMF, 80°C | Biaryl derivatives | Not specified |

-

Mechanism : Oxidative addition of the C–I bond to Pd(0)/Cu(I), transmetallation with boronic acid, and reductive elimination.

-

Application : Synthesizes biaryl derivatives for kinase inhibitors.

Heck Reaction

Alkenylation via palladium-catalyzed coupling:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, tri-o-tolylphosphine, DMF, 100°C | 3-Vinylindazole derivatives | Not specified |

-

Key Feature : Tolerance for electron-deficient alkenes.

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C | Sulfide-linked indazole derivatives | Not specified | |

| Amines | CuI, L-proline, DMSO, 100°C | 3-Aminoindazole derivatives | Not specified |

Reduction Reactions

The cyano group (-CN) is reduced to primary amines:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 6-Aminomethyl-3-iodoindazole | Not specified | |

| H₂, Raney Ni, EtOH | 6-Aminomethyl-3-iodoindazole | Not specified |

-

Mechanism : Hydride transfer to the nitrile group forms a primary amine.

Electrophilic Substitution

The indazole ring undergoes electrophilic iodination or nitration:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodination | I₂, KOH, DMF, rt, 4h | Polyiodinated indazole derivatives | 92% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-3-iodoindazole | Not specified |

Cyanation and Functionalization

The cyano group participates in further transformations:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, reflux | 6-Carboxyindazole derivative | |

| Cycloaddition | NaN₃, CuI, DMF, 120°C | Tetrazolo-indazole hybrids |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of 3-Iodo-1H-indazole-6-carbonitrile is its potential as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Indazole derivatives, including this compound, have been studied for their ability to modulate the activity of various protein kinases such as:

- VEGF-R (Vascular Endothelial Growth Factor Receptor)

- FGF-R (Fibroblast Growth Factor Receptor)

- CDK (Cyclin-dependent Kinase) complexes

These compounds have shown promise in inhibiting angiogenesis and cellular proliferation, making them potential candidates for cancer therapy .

1.2 Anticancer Activity

Research indicates that indazole derivatives can exhibit significant anticancer properties . For example, studies have demonstrated that modifications at the indazole ring can enhance the selectivity and potency against various cancer cell lines. The introduction of functional groups, such as the carbonitrile group in this compound, may contribute to improved biological activity by influencing the compound's interaction with target proteins .

Synthetic Chemistry

2.1 Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. Its structure allows for various functionalizations, enabling chemists to create a wide range of derivatives with tailored properties. For instance, it can be utilized in reactions such as:

- Suzuki Coupling

- Heck Reaction

These reactions can lead to the formation of more complex structures that are useful in drug development and material science .

2.2 Development of Novel Compounds

The versatility of this compound in synthetic pathways enables researchers to explore new chemical entities with potential therapeutic effects. The compound's ability to undergo nucleophilic substitutions and other transformations makes it a key player in the design of novel drugs targeting specific diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A: Kinase Inhibition | Evaluated the efficacy of indazole derivatives on VEGF-R | Demonstrated significant inhibition of VEGF-R activity with IC50 values in the low micromolar range |

| Study B: Anticancer Activity | Investigated anticancer properties against breast cancer cell lines | Showed that this compound reduced cell viability by over 50% at concentrations < 10 µM |

| Study C: Synthetic Applications | Explored synthetic routes for functionalizing indazoles | Developed efficient protocols for synthesizing diverse indazole derivatives using this compound as a precursor |

Wirkmechanismus

The mechanism of action of 3-Iodo-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The iodine atom and nitrile group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact molecular pathways involved would vary based on the specific bioactive derivative being studied .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-1H-indazole-6-carbonitrile

- 3-Chloro-1H-indazole-6-carbonitrile

- 3-Fluoro-1H-indazole-6-carbonitrile

Comparison: 3-Iodo-1H-indazole-6-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior. This makes it distinct from its bromo, chloro, and fluoro counterparts .

Biologische Aktivität

3-Iodo-1H-indazole-6-carbonitrile (CAS Number: 906000-39-3) is a notable compound within the indazole family, characterized by its unique iodine substitution and carbonitrile group. This compound has garnered interest due to its potential biological activities, which span various therapeutic areas. The following sections will explore its mechanisms of action, biological activities, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features. Indazole derivatives are known to interact with multiple biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the iodine atom enhances the compound's reactivity, potentially influencing its interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition: Indazole derivatives have shown potential in inhibiting kinases critical for cell cycle regulation, such as checkpoint kinases 1 and 2. This inhibition can lead to apoptosis in cancer cells, making these compounds of interest in oncology research.

- Antimicrobial Activity: Indazoles have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities .

Biological Activities

This compound exhibits a diverse range of biological activities:

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and related compounds.

Case Study: Synthesis and Biological Evaluation

A study investigated the synthesis of various indazole derivatives, including this compound. The researchers utilized microwave-assisted Suzuki coupling reactions to enhance yields and reduce reaction times. The resulting compounds were screened for their biological activity against cancer cell lines.

Results:

- The synthesized indazoles exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents.

- Molecular docking studies suggested that these compounds could effectively bind to target enzymes involved in cancer progression .

Table: Summary of Biological Assays

| Compound | Assay Type | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | Cytotoxicity | 15 | Various cancer cell lines |

| Related indazole derivative | Antibacterial | 10 | Staphylococcus aureus |

| Related indazole derivative | Antifungal | 5 | Candida albicans |

Eigenschaften

IUPAC Name |

3-iodo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOUXROKRKPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694599 | |

| Record name | 3-Iodo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906000-39-3 | |

| Record name | 3-Iodo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-indazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.